molecular formula C13H20O2 B12640210 4-iso-Butoxy-2-methylphenethyl alcohol CAS No. 1443345-52-5

4-iso-Butoxy-2-methylphenethyl alcohol

Cat. No.: B12640210
CAS No.: 1443345-52-5
M. Wt: 208.30 g/mol
InChI Key: PWLCZKMWGRVXHE-UHFFFAOYSA-N
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Description

4-Iso-Butoxy-2-methylphenethyl alcohol is a substituted phenethyl alcohol derivative characterized by an isobutoxy group at the 4-position and a methyl group at the 2-position of the aromatic ring. Phenethyl alcohols are widely studied for their applications in pharmaceuticals, fragrances, and organic synthesis due to their versatile reactivity and biological activity.

Properties

CAS No.

1443345-52-5

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

2-[2-methyl-4-(2-methylpropoxy)phenyl]ethanol

InChI

InChI=1S/C13H20O2/c1-10(2)9-15-13-5-4-12(6-7-14)11(3)8-13/h4-5,8,10,14H,6-7,9H2,1-3H3

InChI Key

PWLCZKMWGRVXHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(C)C)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iso-Butoxy-2-methylphenethyl alcohol typically involves the alkylation of 2-methylphenethyl alcohol with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-iso-Butoxy-2-methylphenethyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-iso-Butoxy-2-methylphenethyl alcohol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-iso-Butoxy-2-methylphenethyl alcohol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct comparisons for 4-iso-butoxy-2-methylphenethyl alcohol are absent in the provided materials, insights can be drawn from structurally related compounds and reaction behaviors described in the evidence.

2.1. Functional Group Reactivity
  • Isobutyl Alcohol Derivatives : highlights the incompatibility of isobutyl alcohol with strong acids, bases, oxidizing agents, and metals. By extension, the isobutoxy group in this compound may exhibit similar reactivity limitations, particularly under acidic or oxidizing conditions .
  • Phenethyl Alcohol Derivatives: Phenethyl alcohols with methoxy or acetyl groups (e.g., 4-methoxy-3-formyl phenyl boronic acid in ) demonstrate solubility in polar solvents like ethanol and DMSO. This suggests that this compound may share comparable solubility profiles .
2.3. Physicochemical Properties

A hypothetical comparison table based on structural analogs is proposed below:

Property This compound 4-Methoxy-3-formyl Phenyl Boronic Acid Isobutyl Alcohol
Solubility Likely ethanol, DMSO (inferred) Ethanol, DMSO Water (partial), ethanol
Reactivity Sensitive to acids, bases, oxidizers Stable under reflux conditions Reactive with acids, bases
Functional Groups Isobutoxy, methyl, phenethyl alcohol Methoxy, boronic acid, formyl Hydroxyl

Biological Activity

4-iso-Butoxy-2-methylphenethyl alcohol, also known as 2-(4-isobutoxy-2-methylphenyl)ethanol, is a chemical compound with various potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : 2-(4-isobutoxy-2-methylphenyl)ethanol
  • Molecular Formula : C13H20O2
  • Molecular Weight : 208.3 g/mol
  • CAS Number : Not specified in the sources but can be referenced through its chemical structure.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Investigated for its potential to inhibit microbial growth.
  • Anticancer Effects : Preliminary studies suggest it may have cytotoxic effects on certain cancer cell lines.

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets, potentially modulating signaling pathways or inhibiting enzyme activity related to cell proliferation and survival.

Antimicrobial Activity

A study explored the antimicrobial properties of various phenolic compounds, including derivatives similar to this compound. The results showed significant inhibition against a range of bacterial strains, indicating its potential as an antimicrobial agent .

Anticancer Studies

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, a case study involving human breast cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted by researchers at a university microbiology department tested the efficacy of several phenolic compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds structurally related to this compound showed promising antimicrobial activity, suggesting potential applications in pharmaceuticals .
  • Cancer Cell Line Studies :
    • In a laboratory setting, breast cancer cell lines were treated with varying concentrations of this compound. The findings indicated a dose-dependent decrease in cell viability, with significant apoptotic markers observed at higher concentrations .

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